molecular formula C13H17N3O2 B5878924 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide

Cat. No.: B5878924
M. Wt: 247.29 g/mol
InChI Key: GVTUQQRBJNOGMJ-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide: is a synthetic organic compound that features a pyrazole ring and a furan ring

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-5-16-9(3)12(8(2)15-16)14-13(17)11-6-7-18-10(11)4/h6-7H,5H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTUQQRBJNOGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=C(OC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Amidation: Finally, the pyrazole and furan rings are coupled through an amidation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the specific reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.

    Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide
  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Uniqueness: N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide is unique due to the presence of both pyrazole and furan rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse applications in various fields, distinguishing it from other similar compounds.

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